![molecular formula C13H13FN2O4 B2819640 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid CAS No. 1181619-94-2](/img/structure/B2819640.png)
2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid
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Overview
Description
The compound seems to be a complex organic molecule that contains a fluorophenyl group, a pyrrolidine ring, and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl group, pyrrolidine ring, and acetic acid group would each contribute to the overall structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl group, the pyrrolidine ring, and the acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the fluorophenyl group could influence the compound’s polarity and reactivity .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with cellular pathways that are crucial for cancer cell proliferation and survival. Researchers are exploring its efficacy in targeting various types of cancer, including breast, lung, and colon cancers .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are being investigated for the treatment of chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which can help reduce inflammation and associated symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways is of particular interest to scientists.
Dermatological Applications
Lastly, this compound is being studied for its potential use in dermatology. Its anti-inflammatory and antimicrobial properties make it a candidate for treating skin conditions such as acne, psoriasis, and eczema. Researchers are exploring its efficacy in topical formulations.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Pyrrolidine in Drug Discovery A brief review of the biological potential of indole derivatives Benchchem product details : Pyrrolidine in Drug Discovery : A brief review of the biological potential of indole derivatives : Benchchem product details : Pyrrolidine in Drug Discovery : A brief review of the biological potential of indole derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-1-3-10(4-2-9)16-7-8(5-11(16)17)13(20)15-6-12(18)19/h1-4,8H,5-7H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGWNLTDUNWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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